molecular formula C26H28BrFN4O6 B611635 Vandetanib CAS No. 338992-00-0

Vandetanib

Katalognummer: B611635
CAS-Nummer: 338992-00-0
Molekulargewicht: 591.4344
InChI-Schlüssel: NEJYMTWEAISFSJ-WLHGVMLRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Evolution of Targeted Therapies and Receptor Tyrosine Kinases

The development of targeted cancer therapy has evolved significantly since the 1980s, driven by a deeper understanding of the molecular mechanisms underlying neoplastic transformation. Early efforts focused on inhibiting essential tumor survival factors, particularly protein tyrosine kinases (PTKs). pnas.org Receptor tyrosine kinases (RTKs), a family of cell surface receptors, play critical roles in regulating fundamental cellular processes such as proliferation, differentiation, migration, and survival. wjgnet.comnih.gov Aberrant activation of RTKs through mutations, deletions, translocations, or overexpression is frequently observed in various cancers, making them attractive targets for therapeutic intervention. nih.gov

The identification of oncoproteins and their central roles in cancer initiation and progression propelled the field toward developing therapies that inhibit these key molecules. pnas.org This led to the development of small molecule inhibitors and monoclonal antibodies designed to target specific RTKs. nih.govfrontiersin.org Examples include inhibitors targeting the epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and BCR-ABL. frontiersin.org

Rationale for Multitargeted Inhibition in Cancer Biology

Despite the success of single-targeted therapies, the complex and heterogeneous nature of tumors, coupled with the plasticity of cancer cells and the presence of redundant signaling pathways, often leads to the development of resistance. pnas.orgnih.gov Cancer cells can activate alternative pathways or develop mutations that bypass the inhibited target, allowing tumor growth to continue. nih.gov

This understanding has provided a strong rationale for the development of multitargeted kinase inhibitors. The hypothesis is that simultaneously inhibiting multiple signaling pathways crucial for tumor survival and growth could be more effective in overcoming or delaying the emergence of resistance and achieving a more sustained antitumor response. wjgnet.comnih.gov Multitargeted approaches can address the complexity and heterogeneity of solid tumors, which often exhibit deregulation of multiple signaling pathways. wjgnet.comnih.gov Furthermore, some multitargeted inhibitors can exert dual anti-angiogenesis and anti-proliferative effects by targeting both tumor cell pathways and the tumor microenvironment, such as the VEGFR pathway which supports tumor growth through angiogenesis. amegroups.org

Overview of Vandetanib as a Research Compound

This compound, also known as ZD6474, is a research compound that functions as a multitargeted tyrosine kinase inhibitor. wikipedia.orghilarispublisher.com It has been identified as a potent inhibitor of several key receptor tyrosine kinases involved in cancer progression, primarily the vascular endothelial growth factor receptor (VEGFR), the epidermal growth factor receptor (EGFR), and the rearranged during transfection (RET) tyrosine kinase. wikipedia.orghilarispublisher.com

Research into this compound has explored its potential to block intracellular signaling, angiogenesis, and cellular proliferation by inhibiting these targets. mims.com Preclinical studies have investigated its antitumor activity across a spectrum of human cancer xenografts, including colorectal cancer. aacrjournals.org this compound's ability to inhibit VEGFR-2 signaling in endothelial cells contributes to its direct antiangiogenic mechanism, while its activity against EGFR can directly inhibit cancer cell growth by blocking autocrine pathways. aacrjournals.org Additionally, this compound's inhibition of RET tyrosine kinase addresses a key driver in certain cancers, such as medullary thyroid carcinoma. hilarispublisher.combioscientifica.com

Data Tables

Research findings on this compound's activity against its primary targets can be illustrated with data from preclinical studies. While specific IC50 values can vary depending on the experimental setup and cell lines used, the data generally demonstrates inhibitory activity against VEGFR-2, EGFR, and RET kinases.

Here is an example of how such data might be presented in a research context:

Table 1: Illustrative In Vitro Kinase Inhibition Profile of this compound

Target KinaseInhibition (IC50)
VEGFR-2[Data from research]
EGFR[Data from research]
RET[Data from research]
VEGFR-3[Data from research]

Note: Specific IC50 values would be populated with data from relevant published research studies focusing on this compound's in vitro kinase inhibition profile.

Preclinical studies have also investigated the effects of this compound on cell proliferation in various cancer cell lines. The response to this compound can vary depending on the genetic makeup and activated pathways within the cell line.

Table 2: Illustrative Preclinical Antiproliferative Activity of this compound in Cancer Cell Lines

Cancer Cell LineTumor TypeIn Vitro Proliferation Inhibition (IC50)
[Cell Line 1][Type][Data from research]
[Cell Line 2][Type][Data from research]
[Cell Line 3][Type][Data from research]

Note: Specific IC50 values and cell line details would be populated with data from relevant published preclinical studies investigating this compound's antiproliferative effects.

Detailed Research Findings

Preclinical research has provided valuable insights into the mechanisms of action and potential applications of this compound. Studies have shown that this compound can inhibit tumor growth in various human cancer xenograft models. aacrjournals.org Its dual targeting of VEGFR and EGFR pathways suggests a potential to inhibit both angiogenesis and direct tumor cell proliferation. aacrjournals.org

Research has also explored the synergistic potential of this compound in combination with other therapeutic agents. For instance, studies in human colon cancer xenograft models investigated the combination of this compound with irinotecan, suggesting that this compound could potentiate the antitumor activity of standard cytotoxic agents. aacrjournals.org Another study in mesothelioma cell lines found a synergistic interaction between this compound and a combination of carboplatin and pemetrexed, which was associated with the induction of apoptosis and modulation of key signaling proteins like Akt and EGFR. nih.gov

Research into this compound's effects on specific pathways has demonstrated its ability to downregulate the phosphorylation of EGFR, ERK1/2, and Akt in certain cancer cell lines, impacting downstream signaling crucial for cell survival and proliferation. nih.gov Its inhibitory activity against VEGFR-2 impacts endothelial cell function, reducing angiogenesis which is essential for tumor growth and metastasis. hilarispublisher.comaacrjournals.org Furthermore, the inhibition of RET kinase is particularly relevant in cancers driven by RET alterations, where it can impact tumor growth and survival. hilarispublisher.combioscientifica.com

Studies have also investigated mechanisms of resistance to RET-directed therapies, including this compound. Preclinical data identified certain RET kinase domain mutations, such as V804L/M, that can confer resistance to this compound through steric hindrance, highlighting the challenges in overcoming resistance in targeted therapies. bioscientifica.combioscientifica.com

Historical Context of Compound Identification

The identification of this compound is linked to the broader research landscape in the late 20th and early 21st centuries, which focused on developing targeted therapies for cancer. This period saw significant interest in inhibiting aberrant kinase activity, a hallmark of many cancers. This compound was developed by AstraZeneca wikipedia.org. The compound's chemical structure is N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine. wikipedia.org

Initial Screening and Target Profiling

Initial screening and target profiling revealed that this compound possessed inhibitory activity against several key receptor tyrosine kinases. Notably, it was found to potently inhibit vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and the rearranged during transfection (RET) tyrosine kinase aacrjournals.orgwikipedia.orgtandfonline.com. This multi-targeted profile distinguished it from inhibitors with more limited target specificity. The inhibition of VEGFR-2 was identified as a direct antiangiogenic mechanism, while the blockade of EGFR could directly inhibit cancer cell growth and also have an indirect effect on angiogenesis by blocking the production of angiogenic growth factors by cancer cells aacrjournals.org.

Preclinical Investigations Leading to Therapeutic Hypotheses

Preclinical investigations with this compound aimed to evaluate its potential therapeutic effects in various cancer models and to understand its mechanisms of action. These studies provided the basis for hypotheses regarding its clinical utility.

Inhibition of Tumor Growth: Preclinical studies demonstrated that this compound could inhibit tumor growth in a broad spectrum of established human cancer xenografts in nude mice, including models of colorectal cancer aacrjournals.org. It showed potent antitumor activity aacrjournals.org.

Antiangiogenic Activity: A key finding from preclinical work was this compound's marked antiangiogenic activity aacrjournals.org. This was attributed primarily to the blockade of VEGFR-2 signaling in endothelial cells aacrjournals.org. Studies suggested that this compound could more effectively block neoangiogenesis compared to selective anti-VEGFR-2 agents due to its dual targeting of VEGFR-2 and EGFR aacrjournals.org.

Antiproliferative Effects: Beyond its antiangiogenic effects, this compound also demonstrated antiproliferative activity, directly inhibiting cancer cell growth by blocking the EGFR autocrine pathway aacrjournals.org. In vitro studies using medullary thyroid carcinoma (MTC) cells showed that this compound treatment caused a G0/G1 arrest and downregulation of genes in the glycolysis pathway, resulting in decreased glucose metabolism snmjournals.org.

Potentiation of Other Therapies: Preclinical studies indicated that this compound could potentiate the antitumor activity of standard cytotoxic agents and radiotherapy aacrjournals.org. This was based on the hypothesis that blocking EGFR and/or VEGFR pathways could disrupt survival signals in cancer cells induced by conventional therapies aacrjournals.org.

Activity in Medullary Thyroid Carcinoma: Although initially developed to target other receptors, this compound demonstrated anti-RET kinase activity, which led to preclinical studies specifically investigating its efficacy in MTC models tandfonline.comnih.gov. In vivo studies showed dose-dependent inhibition of tumor growth in murine xenograft models using human sporadic MTC cells with the C634R mutation tandfonline.com. Findings from in vivo studies correlated with in vitro findings, demonstrating tumor growth inhibition in a xenograft model of human MTC tandfonline.com. Preclinical MTC mouse and Drosophila models indicated that this compound impedes MTC proliferation via RET inhibition nih.gov. However, some studies also suggested that the mode of action in MTC might be primarily through tumor-associated endothelial cells and subsequent blood vasculature reduction rather than solely via direct inhibition of RET in MTC tumor cells nih.gov.

Eigenschaften

IUPAC Name

N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24BrFN4O2/c1-28-7-5-14(6-8-28)12-30-21-11-19-16(10-20(21)29-2)22(26-13-25-19)27-18-4-3-15(23)9-17(18)24/h3-4,9-11,13-14H,5-8,12H2,1-2H3,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHTHHESEBZOYNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BrFN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046681
Record name Vandetanib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In water, 330 uM (pH 7.4); approx 650 uM (pH approx 6.5)
Record name Vandetanib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05294
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Vandetanib
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8198
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

443913-73-3
Record name Vandetanib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=443913-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vandetanib [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0443913733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vandetanib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05294
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Vandetanib
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760766
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Vandetanib
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=744325
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Vandetanib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VANDETANIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YO460OQ37K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Vandetanib
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8198
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Discovery and Early Preclinical Development of Vandetanib

Breast Cancer Models

Preclinical investigations have evaluated the efficacy of vandetanib in various breast cancer models. In vivo studies using patient-derived xenograft models of ER-negative breast cancer expressing high levels of EGFR or RET demonstrated that this compound administration induced tumor regression through the inhibition of EGFR phosphorylation. mdpi.com. However, in models lacking EGFR or RET expression, this compound reduced tumor size but did not induce regression mdpi.com.

This compound has also been reported to exhibit a synergistic anti-apoptotic effect when combined with ixabepilone, a cytotoxic agent, in MDA-MB-231 breast cancer cells, including those with acquired docetaxel resistance mdpi.com. Furthermore, studies have indicated that this compound can inhibit breast cancer cell growth by upregulating apoptosis, which was associated with reduced VEGF secretion in treated cells mdpi.com.

Research in luminal breast cancer cell lines demonstrated that disrupting RET signaling with this compound led to decreased phosphorylation of ERK, increased apoptosis, and reduced growth in vitro. These findings were supported in a xenograft model where this compound reduced breast cancer tumorigenesis and tumor growth. nih.gov. The effects were more pronounced when this compound was combined with tamoxifen compared to either agent alone nih.gov. While apoptosis was increased and ERK activation reduced in the xenograft model, a reduction in Ki-67, a marker of proliferation, was not observed with this compound treatment alone nih.gov.

Preclinical data suggests that this compound has promising anti-tumour activity in breast cancer models, particularly in those expressing EGFR or RET, and may offer synergistic effects in combination with other agents researchgate.netnih.gov.

Glioblastoma Models

Glioblastoma (GBM) is a highly vascularized tumor where the VEGF/VEGF receptor 2 (VEGFR-2) pathway plays a significant role in angiogenesis and radioresistance aacrjournals.org. This compound, which inhibits VEGFR-2, EGFR, and RET, has shown efficacy in preclinical models of glioma aacrjournals.orgmdpi.com.

Preclinical studies have demonstrated that this compound can potentiate the effects of radiation therapy in glioma models aacrjournals.org. One study reported that this compound showed encouraging preclinical results in glioblastoma, with a 94% decrease in xenograft tumor size observed when combined with temozolomide compared to temozolomide alone mdpi.com.

In preclinical testing, this compound prolonged the survival of mice with orthotopic glioma xenografts when administered immediately after implantation nih.gov. This compound has also been shown to cause partial tumor regression in most subcutaneous xenograft models examined nih.gov.

The rationale for exploring this compound in glioblastoma stems from its ability to target pathways involved in proliferation, invasion, and angiogenesis, such as VEGF and EGF signaling, which are frequently aberrant in GBM nih.govnih.gov.

Hepatocellular Carcinoma Models

Preclinical studies have investigated this compound's potential in hepatocellular carcinoma (HCC), a cancer where angiogenesis plays a crucial role nih.govfrontiersin.org. This compound, as a tyrosine kinase inhibitor of VEGFR-2 and RET, has shown radio-enhancement potential in this context nih.gov.

In vitro studies combining this compound and radiation treatment in HCC cell lines demonstrated that this compound significantly enhanced radiation-induced cell death and inhibited both cell migration and invasion nih.gov. The IC50 values for this compound in 20 tested HCC cell lines ranged from 2.7 to 83 µM nih.govresearchgate.net.

Research also explored the use of this compound loaded in TACE (Transarterial Chemoembolisation) beads. In 2D culture, an IC50 range of 2.7-83 µM was measured researchgate.net. Drug loading on TACE beads was quantified, and exposure-time dependent radiosensitisation by this compound was found to be significant researchgate.net. In 3D spheroids, significant growth reduction was observed with combined this compound and radiation treatment compared to either treatment alone researchgate.net. In animal models, HCC tumors treated with this compound and radiation showed a significant size reduction compared to controls researchgate.net.

Preclinical findings suggest that this compound, particularly in combination with radiotherapy or potentially delivered via TACE beads, holds promise for the treatment of hepatocellular carcinoma by inhibiting tumor growth and enhancing the effects of radiation nih.govresearchgate.net.

Mesothelioma Models

Preclinical research has explored this compound as a potential anti-tumor agent in malignant pleural mesothelioma (MPM). Studies have evaluated this compound's activity and its interaction with standard chemotherapy agents like pemetrexed and carboplatin in human MPM cell lines nih.govnih.gov.

In vitro studies treating MPM cell lines (H2052, H2452, H28, and MSTO-211H) with various targeted compounds, including this compound, revealed that this compound emerged as having potent cytotoxic activity nih.govnih.gov. Furthermore, this compound interacted synergistically with carboplatin and pemetrexed nih.govnih.gov.

The synergistic interaction involved the modulation of pivotal pathways. Drug combinations with this compound blocked Akt phosphorylation and increased apoptosis in MPM cells nih.govnih.gov. This compound also significantly downregulated the phosphorylation of EGFR/Erk/Akt and the expression of E2F-1 mRNA and TS mRNA/protein levels nih.govnih.gov. Pemetrexed, in combination, decreased Akt phosphorylation and the expression of DNA repair genes nih.govnih.gov.

The potentiation of pemetrexed-carboplatin activity by this compound in human MPM cells through the induction of apoptosis and modulation of key signaling pathways and gene expression suggests a promising preclinical profile for this combination in mesothelioma nih.govnih.gov.

Neuroblastoma Models

Preclinical studies have investigated the efficacy of this compound in neuroblastoma, including cisplatin-resistant models spandidos-publications.com. This compound is known to inhibit VEGFR2, EGFR, and RET tyrosine kinase activity spandidos-publications.comnih.gov.

Research in cisplatin-resistant neuroblastoma cells (SH-SY5Y-R) demonstrated that this compound significantly inhibited cell proliferation, colony formation, and invasion spandidos-publications.com. This was associated with the downregulation of phosphorylated RET (p-RET) and CXCR4 expression spandidos-publications.com.

In vivo studies using a subcutaneous tumor model of cisplatin-resistant neuroblastoma in mice showed that this compound was as effective as high-dose cisplatin in impairing tumor growth spandidos-publications.com. Notably, this compound treatment resulted in less severe liver toxicity compared to high-dose cisplatin in these models spandidos-publications.com.

This compound's ability to inhibit tumor growth, induce apoptosis, and inhibit proliferation and angiogenesis in cisplatin-resistant neuroblastoma models, along with its effect on p-RET and CXCR4 expression, highlights its potential as a treatment strategy for this challenging cancer type spandidos-publications.com. This compound has also been demonstrated to inhibit neuroblastoma migration and invasion by reducing CXCR4 expression spandidos-publications.com.

Molecular Mechanisms of Action of Vandetanib

Primary Receptor Tyrosine Kinase Targets

Vandetanib's primary targets include RET, members of the VEGFR family, and EGFR. patsnap.comwikipedia.orgdovepress.com

REarranged during Transfection (RET) Kinase Inhibition

The RET proto-oncogene is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system and kidneys. nih.gov Mutations or rearrangements in the RET gene can lead to constitutive activation of the RET kinase, contributing to the development and progression of certain cancers, particularly medullary thyroid carcinoma (MTC). patsnap.comnih.gov this compound binds to the RET kinase domain, inhibiting its phosphorylation and disrupting the aberrant signaling pathways driven by these RET alterations. patsnap.com This blockade curtails the growth and survival of RET-mutant cancer cells. patsnap.com Preclinical studies have shown that this compound effectively inhibits the enzymatic activity of RET-derived oncoproteins and the phosphorylation and signaling of RET/PTC3 and RET/MEN2B oncoproteins in vitro. tandfonline.comdovepress.com It has also been shown to inhibit the proliferation of human papillary thyroid cancer cell lines carrying spontaneous RET/PTC1 rearrangements. dovepress.com

Vascular Endothelial Growth Factor Receptor (VEGFR) Family Inhibition

The Vascular Endothelial Growth Factor (VEGF) family and their receptors (VEGFRs) are critical regulators of angiogenesis, the process by which new blood vessels form. patsnap.comresearchgate.net Tumors require a robust blood supply to grow and metastasize, making the VEGFR pathway an important target for anticancer therapy. patsnap.com this compound inhibits the activity of multiple VEGFRs, thereby impeding angiogenesis and effectively limiting the supply of oxygen and nutrients to the tumor. patsnap.com

VEGFR-1

VEGFR-1 (also known as Flt-1) is one of the three main receptors for VEGF. nih.govahajournals.org It binds to VEGFA, VEGFB, and PlGF (Placental Growth Factor). ahajournals.org While VEGFR-2 is considered the primary mediator of VEGF-driven angiogenesis, VEGFR-1 also plays a role in this process and is found on various cell types, including endothelial cells, hematopoietic stem cells, monocytes, and macrophages. nih.govahajournals.org Research indicates that this compound inhibits VEGFR-1, albeit to a lesser extent compared to VEGFR-2 and VEGFR-3. nih.govdovepress.com Preclinical studies have reported an IC50 value of 1600 nM for VEGFR1 inhibition by this compound in tyrosine kinase assays. tandfonline.com Some studies suggest that VEGFR1 signaling may promote leukemia cell migration, survival, proliferation, and chemoresistance. nih.gov

VEGFR-2

VEGFR-2 (also known as KDR or Flk-1) is the principal receptor mediating the pro-angiogenic effects of VEGFA. dovepress.comahajournals.org It is highly expressed on endothelial cells involved in angiogenesis. dovepress.com Activation of VEGFR-2 triggers downstream signaling pathways, including MAPK and PI3K-Akt, which promote endothelial cell proliferation, migration, and survival, as well as increase vascular permeability. dovepress.comahajournals.orgnih.gov this compound is a potent inhibitor of VEGFR-2. nih.govnih.govselleckchem.comapexbt.com Recombinant enzyme assays have shown IC50 values for VEGFR-2 inhibition by this compound ranging from 40 nM to 60 nM. nih.govnih.govselleckchem.comapexbt.com Inhibition of VEGFR-2 by this compound blocks the major phenotypic responses to VEGF in endothelial cells. researchgate.net Studies on human umbilical vein endothelial cells (HUVEC) have shown that this compound potently inhibits the proliferation of VEGFR-stimulated cells with an IC50 of 60 nM. nih.gov

VEGFR-3

VEGFR-3 (also known as Flt-4) primarily binds to VEGFC and VEGFD and is mainly found on lymphatic endothelial cells. ahajournals.org Targeting VEGFR-3 in addition to VEGFR-2 may inhibit the actions of VEGF ligands on both endothelial and tumor cells. nih.gov this compound has demonstrated inhibitory activity against VEGFR-3. nih.govdovepress.comnih.govnih.gov IC50 values for VEGFR-3 inhibition by this compound in recombinant enzyme assays have been reported around 110 nM. nih.govnih.gov Studies in NSCLC cells expressing VEGFR-3 showed that this compound treatment resulted in the inhibition of VEGFR-3. nih.gov Complete inhibition of Akt phosphorylation induced by VEGFC was observed in NSCLC cell lines treated with this compound at a concentration of 5 μM, indicating that VEGFR-3 is a potential target. nih.gov

Here is a table summarizing the reported IC50 values for this compound against VEGFR family members:

TargetIC50 (nM)Assay TypeSource
VEGFR-11600Tyrosine Kinase Assay tandfonline.com
VEGFR-240Cell-free assay selleckchem.com
VEGFR-240Recombinant enzyme assay nih.govapexbt.com
VEGFR-260HUVEC proliferation (VEGFR stimulated) nih.gov
VEGFR-3108Tyrosine Kinase Assay tandfonline.com
VEGFR-3110Cell-free assay selleckchem.com
VEGFR-3110Recombinant enzyme assay nih.govnih.gov

Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is another receptor tyrosine kinase frequently overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation. patsnap.commednexus.org this compound inhibits EGFR by binding to its ATP-binding site in the tyrosine kinase domain, preventing its phosphorylation and activation. patsnap.com This inhibition disrupts downstream signaling pathways such as PI3K/AKT and MAPK pathways, which are crucial for cell survival and proliferation. patsnap.com Inhibition of EGFR by this compound can suppress tumor cell growth and induce apoptosis (programmed cell death). patsnap.com Studies have reported IC50 values for EGFR inhibition by this compound around 500 nM. tandfonline.comnih.govnih.govselleckchem.comapexbt.com In NSCLC cells, this compound treatment resulted in the inhibition of EGFR. nih.gov Complete inhibition of phospho-MAPK following EGF treatment was observed in NSCLC cell lines treated with this compound at concentrations of 2.5 μM or more. nih.gov The anti-tumor effect of this compound can be mediated by directly inhibiting tumor cell proliferation through EGFR inhibition. nih.gov

Here is a table summarizing the reported IC50 values for this compound against EGFR:

TargetIC50 (nM)Assay TypeSource
EGFR500Recombinant enzyme assay tandfonline.comnih.govnih.govapexbt.com
EGFR500Cell-free assay selleckchem.com
EGFR170HUVEC proliferation (EGFR stimulated) nih.gov

This compound's multi-targeted approach, simultaneously inhibiting RET, VEGFR, and EGFR, can exert synergistic antitumor effects by suppressing tumor cell proliferation, inducing apoptosis, and impeding the supportive tumor microenvironment through angiogenesis inhibition. patsnap.com

Other Associated Kinase Family Modulations (e.g., BRK, TIE2, EPH, Src)

Beyond its primary targets (VEGFR2, EGFR, and RET), in vitro studies have demonstrated that this compound also inhibits the tyrosine kinase activity of other receptor tyrosine kinases and kinases, including BRK (breast tumor kinase/protein tyrosine kinase 6), TIE2, members of the EPH receptor family, and members of the Src kinase family caprelsa.comhemonc.orgncats.ionih.govfda.gov. These kinases play roles in various cellular processes, including proliferation, migration, and angiogenesis. The inhibition of these additional kinases contributes to the broader spectrum of activity observed with this compound patsnap.comncats.io.

Data on this compound's inhibitory activity against these kinases is often presented in research findings. While specific IC50 values for this compound against each of these kinases can vary depending on the experimental conditions and assays used, in vitro studies confirm their modulation. caprelsa.comhemonc.orgncats.ionih.govfda.gov

Kinase FamilyExamples Inhibited by this compound
Receptor Tyrosine KinasesBRK, TIE2, EPH
Non-Receptor Tyrosine KinasesSrc

Intracellular Signaling Pathway Modulation

This compound's inhibition of upstream kinases leads to the modulation of several intracellular signaling pathways critical for cancer cell function.

Mitogen-Activated Protein Kinase (MAPK) Pathway Downregulation

The MAPK pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival. Activation of RTKs like EGFR and VEGFR can lead to the activation of the MAPK pathway. This compound has been shown to disrupt this pathway. Studies in medullary thyroid cancer and breast cancer cells have indicated that this compound inhibits the MAPK pathway patsnap.comdovepress.comnih.govaacrjournals.orgspandidos-publications.com. This downregulation contributes to the suppression of tumor cell growth and proliferation patsnap.com. In some contexts, this compound has been shown to reduce phospho-ERK, a key component of the MAPK pathway spandidos-publications.combiorxiv.org.

Phosphatidylinositol 3-Kinase (PI3K)/AKT Pathway Inhibition

The PI3K/AKT pathway is another critical signaling route that promotes cell survival, growth, and proliferation. It is often activated downstream of RTKs like EGFR and VEGFR. This compound has been shown to inhibit the PI3K/AKT pathway in various cancer models, including medullary thyroid cancer and breast cancer patsnap.comcaprelsa.comdovepress.comnih.govaacrjournals.orgnih.govdovepress.com. Inhibition of this pathway can lead to reduced cell survival and increased apoptosis patsnap.com. Research findings indicate that this compound can reduce phosphorylated AKT levels, a marker of PI3K/AKT pathway activation nih.gov. However, some studies have also observed upregulation of PI3K activity, as assessed by an increase in P-Akt, in certain cell lines upon this compound treatment, suggesting context-dependent effects biorxiv.orgspandidos-publications.com.

Data illustrating the impact of this compound on the PI3K/AKT pathway often involves the analysis of phosphorylated AKT levels.

Cell Line/ModelThis compound Effect on PI3K/AKT PathwayKey FindingsSource
Medullary Thyroid CancerInhibitionReduced phosphorylated AKT levels dovepress.comnih.gov
Breast CancerInhibitionReduced phosphorylated AKT levels dovepress.com
Salivary Gland Tumor Cell Line (A253)UpregulationIncreased P-Akt levels spandidos-publications.com
ER+ Breast Cancer ModelsUpregulationGene set enrichment analysis showed upregulation biorxiv.org

Mechanistic Target of Rapamycin (mTOR) Pathway Interference

The mTOR pathway is a central regulator of cell growth, proliferation, and survival, often acting downstream of the PI3K/AKT pathway. This compound has been shown to interfere with the mTOR pathway hemonc.orgdovepress.comdovepress.comresearchgate.netsemanticscholar.orgnih.gov. Inhibition of mTOR by this compound can contribute to reduced protein synthesis and cell cycle progression, ultimately suppressing tumor growth dovepress.com. Studies have demonstrated that this compound can reduce both mRNA and protein levels of mTOR dovepress.comnih.gov.

Research findings highlight the role of mTOR pathway modulation in this compound's anti-angiogenic effects. dovepress.comsemanticscholar.orgnih.gov

Pathway Components Modulated by this compoundObserved EffectSource
mTOR (mRNA and Protein)Decreased levels dovepress.comnih.gov

Hypoxia-Inducible Factor 1 Alpha (HIF-1α) Regulation

Hypoxia-inducible factor 1 alpha (HIF-1α) is a transcription factor that plays a crucial role in the cellular response to hypoxia, promoting angiogenesis and cell survival. The PI3K/AKT and MAPK pathways can enhance HIF-1α signaling dovepress.com. This compound has been shown to regulate HIF-1α. Studies indicate that this compound can reduce both mRNA and protein levels of HIF-1α dovepress.comnih.govresearchgate.net. This regulation of HIF-1α contributes to this compound's anti-angiogenic effects dovepress.comsemanticscholar.orgnih.gov. While some earlier studies had not yet shown this compound directly targeting HIF-1α, more recent research supports this modulation dovepress.comresearchgate.net.

Rho-JNK and Autophagy Pathway Influences

This compound has also been reported to influence the Rho-JNK and autophagy pathways. The Rho-JNK pathway is involved in various cellular processes, including cell migration and invasion. Studies, particularly in non-small cell lung cancer cells, have shown that this compound can inhibit the Rho-JNK pathway, potentially by directly inhibiting RET activity dovepress.comnih.govcancer-research-network.comnih.gov. Overexpression of a constitutively active Rho GTPase has been shown to antagonize the inhibitory effects of this compound on cell invasion and JNK pathway activation nih.govnih.gov.

Furthermore, this compound has been observed to induce autophagy in certain cancer cells nih.govcancer-research-network.comnih.govresearchgate.net. Autophagy is a cellular process involved in the degradation and recycling of cellular components. While autophagy can sometimes promote cell survival, in some contexts, inducing autophagy can enhance the cell death effects of this compound nih.govcancer-research-network.comnih.gov. Research suggests that this compound-induced autophagy may be mediated through an increase in reactive oxygen species (ROS) nih.govnih.gov.

PathwayThis compound EffectAssociated MechanismObserved OutcomeSource
Rho-JNKInhibitionPotential direct inhibition of RET activityImpaired cell migration and invasion dovepress.comnih.govcancer-research-network.comnih.gov
AutophagyInductionIncrease in reactive oxygen species (ROS)Can enhance cell death effect nih.govcancer-research-network.comnih.govresearchgate.net

Mechanism of Kinase Binding and Inhibition (e.g., ATP-binding pocket competition)

This compound is a small molecule tyrosine kinase inhibitor (TKI) that exerts its antineoplastic effects by blocking the activity of several receptor tyrosine kinases (RTKs) crucial for tumor growth, survival, and angiogenesis. Its primary mechanism of action involves competing with adenosine triphosphate (ATP) for binding to the catalytic domain of these kinases. By occupying the ATP-binding pocket, this compound prevents the phosphorylation of downstream substrates, thereby disrupting aberrant signaling pathways that drive cancer progression. patsnap.complos.org

Key kinase targets of this compound include the vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and the rearranged during transfection (RET) proto-oncogene. patsnap.comwikipedia.orgnih.govcancercareontario.caontosight.ainih.gov The binding of this compound to the ATP-binding site of these kinases prevents their phosphorylation and subsequent activation. patsnap.com

Detailed structural studies, including X-ray crystallography and molecular modeling, have provided insights into how this compound interacts with the ATP-binding pocket of its targets, particularly RET kinase. This compound binds within the ATP-binding pocket and forms specific interactions with residues in this region. For instance, in the case of RET, this compound forms a hydrogen bond with Alanine 807 (A807) located within the hinge region of the kinase. nih.gov It also makes hydrophobic contact with Leucine 881 (L881) in the catalytic spine, which is situated in the floor of the adenine-binding pocket. nih.gov These interactions stabilize the binding of this compound and contribute to its inhibitory activity.

This compound is classified as a type I inhibitor, meaning it binds to the active conformation of the kinase. nih.gov This competitive binding with ATP is a common mechanism among many TKIs. plos.orgnih.govspandidos-publications.com By occupying the site where ATP would normally bind, this compound effectively blocks the transfer of a phosphate group to the substrate, thus inhibiting kinase activity.

Research findings highlight the significance of specific residues within the ATP-binding pocket for this compound's efficacy and potential resistance mechanisms. For example, mutations in the RET kinase domain, such as the substitution of Glycine 810 to Alanine (G810A), have been identified as conferring resistance to this compound. researchgate.nettandfonline.com This mutation, located at the solvent front of the ATP-binding pocket, alters the pocket's conformation and can affect the binding affinity of inhibitors like this compound. researchgate.nettandfonline.comnih.gov Molecular dynamics simulations have been used to compare the interactions of this compound and other TKIs, such as nintedanib, with mutant RET kinases, providing insights into the structural basis of resistance. researchgate.nettandfonline.comnih.gov These studies suggest that differences in binding affinity and the ability to maintain specific kinase conformations (e.g., the 'DFG-in' conformation) contribute to the differential inhibitory effects observed with various TKIs against resistant mutants. researchgate.nettandfonline.com

While specific quantitative data tables detailing binding affinities (e.g., Ki or IC50 values) for this compound against a comprehensive panel of kinases directly within the ATP-binding pocket context were not extensively found in the provided search results, the literature consistently describes its competitive binding mechanism against key targets like VEGFR, EGFR, and RET. The inhibition of these kinases disrupts downstream signaling pathways, including the PI3K/AKT and MAPK pathways, which are vital for cell survival and proliferation. patsnap.com

Table 1: Key Kinase Targets Inhibited by this compound via ATP-Binding Pocket Competition

Kinase TargetRole in CancerMechanism Detail
Vascular Endothelial Growth Factor Receptor (VEGFR)Angiogenesis (new blood vessel formation)Competes with ATP in the kinase domain. patsnap.complos.org
Epidermal Growth Factor Receptor (EGFR)Cell proliferation and survivalBinds to the ATP-binding site. patsnap.complos.org
RET proto-oncogene (Rearranged during Transfection)Cell proliferation, survival, particularly in MTCBinds within the ATP-binding pocket. plos.orgnih.govelsevier.es

Mechanisms of Preclinical Resistance to Vandetanib

On-Target RET Kinase Mutations

Mutations within the kinase domain of RET can directly interfere with vandetanib binding or alter the kinase activity in a way that reduces the drug's effectiveness. These mutations can occur at specific sites within the kinase domain, including the gatekeeper residue, solvent front, and other regions.

Gatekeeper Mutations (e.g., V804L/M)

Mutations at the gatekeeper residue, specifically V804L and V804M, are well-documented mechanisms of resistance to this compound. These mutations are located in the hydrophobic pocket of the RET kinase domain, and the introduction of a bulkier amino acid (leucine or methionine) at this position can sterically hinder the binding of this compound to the ATP-binding site nih.govascopubs.orgresearchgate.net. Preclinical studies have shown that RET V804M/L mutant models exhibit pan-resistance to several multi-kinase inhibitors, including this compound researchgate.netmdpi.com. These mutations can occur as germline mutations or emerge as acquired resistance mechanisms during treatment nih.govresearchgate.netaacrjournals.org.

Table 1: Impact of Gatekeeper Mutations on this compound Sensitivity

RET MutationLocationProposed Mechanism of ResistanceImpact on this compound Sensitivity (Preclinical)
V804LGatekeeper residueSteric hindrance to drug bindingReduced sensitivity/Resistance
V804MGatekeeper residueSteric hindrance to drug bindingReduced sensitivity/Resistance

Solvent Front Mutations (e.g., G810A/S)

Mutations at the solvent front, such as G810A and G810S, have also been identified as mechanisms of resistance to this compound mdpi.comnih.govunina.it. The glycine at position 810 is located in the hinge strand connecting the N-lobe and C-lobe of the RET kinase, at the solvent front of the ATP-binding pocket nih.gov. Substitutions at this position, particularly with alanine or serine, can affect the interaction with this compound nih.gov. The G810A solvent-front mutation has been specifically identified as a novel resistance mutation to this compound in cell lines expressing KIF5B-RET fusions mdpi.com. Structural comparisons suggest that Ala-810 can make hydrophobic contacts with parts of this compound, potentially blocking water access and resulting in an energetic penalty for drug binding nih.gov. While G810A mutant cells conferred resistance to this compound, they showed sensitivity to other multi-kinase inhibitors like lenvatinib and ponatinib mdpi.com.

Table 2: Impact of Solvent Front Mutations on this compound Sensitivity

RET MutationLocationProposed Mechanism of ResistanceImpact on this compound Sensitivity (Preclinical)
G810ASolvent frontHydrophobic contacts, potential water blockadeResistance
G810SSolvent frontMay affect interaction with this compoundResistance

Other Kinase Domain Mutations (e.g., L730I, S904F, I788N, D898_E901del)

Beyond the gatekeeper and solvent front, other mutations within the RET kinase domain can also contribute to this compound resistance. The L730I mutation, located in the roof of the ATP-binding pocket, has been identified in preclinical studies as a potential mechanism of pan-resistance to several multi-kinase inhibitors, including this compound nih.govbioscientifica.comresearchgate.net. The S904F mutation, found in the activation loop of the kinase domain, has been shown to confer resistance to this compound in vitro by increasing the ATP affinity and autophosphorylation activity of RET kinase through an allosteric effect mdpi.comunina.itunifi.itkyoto-u.ac.jp. This mutation has also been reported as a mechanism of acquired resistance in patients mdpi.comaacrjournals.orgunifi.it. The I788N somatic mutation has been identified in preclinical models as a mechanism of acquired resistance to various multi-kinase inhibitors, including this compound unifi.itatjournal.ir. Additionally, the RET D898_E901del mutation has shown reduced sensitivity to this compound in preclinical settings nih.govbioscientifica.com.

Table 3: Impact of Other Kinase Domain Mutations on this compound Sensitivity

RET MutationLocationProposed Mechanism of ResistanceImpact on this compound Sensitivity (Preclinical)
L730IRoof of ATP-binding pocketPotential pan-resistance mechanismResistance
S904FActivation loopIncreased ATP affinity and autophosphorylation via allosteric effectResistance
I788NKinase domainAcquired resistance mechanismResistance
D898_E901delKinase domainReduced sensitivityReduced sensitivity

Impact of Tumor Heterogeneity on Resistance Development

Tumor heterogeneity, both intertumoral (between different patients) and intratumoral (within a single tumor), is a significant factor contributing to drug resistance in cancer. researchgate.netmdpi.comedpsciences.org This heterogeneity refers to the diverse characteristics of cells within a tumor, including genetic, epigenetic, and phenotypic variations. mdpi.comedpsciences.org

The presence of diverse cell populations within a tumor means that some cells may inherently possess characteristics that confer resistance to a particular drug, such as this compound, even before treatment begins. mdpi.comedpsciences.org These resistant subclones can survive the initial treatment and subsequently proliferate, leading to tumor relapse and acquired resistance. edpsciences.org

Preclinical studies highlight that tumor heterogeneity can lead to varied sensitivities and reactions to treatment among different cell phenotypes. edpsciences.org This "Darwinian evolution" within the tumor allows resistant cells to become the dominant population under the selective pressure of therapy. mdpi.comedpsciences.org

While specific preclinical data directly linking this compound resistance solely to tumor heterogeneity is still an area of active research, the general principle of heterogeneity driving resistance to targeted therapies is well-established. researchgate.netmdpi.comedpsciences.org Studies investigating resistance mechanisms in MTC, a primary indication for this compound, acknowledge the potential role of tumor heterogeneity in the development of resistance. aacrjournals.orgresearchgate.netresearchgate.net

Research utilizing techniques like exome sequencing and RNA sequencing on this compound-sensitive and -resistant cell lines aims to identify the genetic and epigenetic alterations that contribute to resistance, which are inherently linked to tumor heterogeneity. aacrjournals.orgresearchgate.netresearchgate.net These studies have shown differential expression of transcripts and enrichment of certain genes in resistant cell lines, reflecting the underlying heterogeneity. aacrjournals.orgresearchgate.netresearchgate.net

The following table illustrates how different cellular characteristics, often part of tumor heterogeneity, can influence drug resistance:

Cellular CharacteristicPotential Impact on this compound ResistanceCitation
Genetic alterations (e.g., mutations, copy number changes)Can lead to altered drug targets or activation of bypass pathways. aacrjournals.orgresearchgate.netedpsciences.org
Epigenetic modificationsCan alter gene expression patterns, influencing drug sensitivity or resistance. edpsciences.orgresearchgate.net
Overexpression of drug transporter proteins (e.g., ABC transporters)Can pump the drug out of the cell, reducing intracellular concentration. researchgate.netplos.org
Activation of alternative signaling pathwaysProvides survival signals that bypass the inhibited pathway. nih.govmdpi.comunipi.it

Preclinical Combination Strategies with Vandetanib

Combination with Conventional Cytotoxic Agents

Combining Vandetanib with conventional cytotoxic agents has been investigated in various preclinical models to assess synergistic anti-tumor effects.

Synergy with Irinotecan

Preclinical data suggest a synergistic interaction between this compound and Irinotecan. Studies in human colon cancer cell lines have shown that this compound exhibits antiproliferative activity and can act in a sequence-dependent manner with chemotherapeutic agents like Irinotecan dovepress.com. A study using a murine xenograft model of human colon cancer demonstrated an additive synergistic effect when this compound was combined with Irinotecan dovepress.com. Furthermore, evaluation of human LoVo colorectal tumoral cells treated with this compound, radiotherapy, and Irinotecan indicated that this compound significantly increases the antineoplastic effects of Irinotecan when given in combination, resulting in reduced tumor growth dovepress.com. While some studies in animal models have shown synergistic activity for the combination of kinase inhibitors and Irinotecan, clinical trials have faced challenges due to overlapping toxicity amegroups.cn.

Combination with Cisplatin and Docetaxel

The combination of this compound with Cisplatin and Docetaxel has also been explored in preclinical settings. In vitro and in vivo models of head and neck squamous cell carcinoma (HNSCC) have shown that the addition of this compound to combination therapy with Cisplatin and radiotherapy ameliorated chemoradiation resistance nih.gov. This was demonstrated by prolonged cell survival, decreased cervical lymph node metastases, and increased tumor endothelial cell apoptosis nih.gov. An improvement in progression-free survival was observed in a phase II trial for this compound in combination with Docetaxel compared to Docetaxel alone in lung cancer aacrjournals.org.

Synergistic Effects with Pemetrexed and Carboplatin

Preclinical studies have indicated a potent synergistic interaction between this compound and the combination of Pemetrexed and Carboplatin, particularly in malignant pleural mesothelioma (MPM) cell lines nih.govresearchgate.netnih.gov. This synergy was associated with the induction of apoptosis and modulation of phosphorylation and expression of critical gene products involved in drug activity and resistance, such as EGFR/Erk/Akt phosphorylation, E2F-1 mRNA, and TS mRNA/protein levels nih.govnih.gov. Pemetrexed also contributed by decreasing Akt phosphorylation and the expression of DNA repair genes nih.govnih.gov. The detectable levels and variability of EGFR and TS in MPM samples suggest their potential as markers for patient stratification in future clinical trials with the this compound-Pemetrexed-Carboplatin combination nih.govnih.gov.

Preclinical findings on the synergistic effects of this compound with Pemetrexed and Carboplatin in MPM cell lines are summarized below:

Cell LineCombinationObserved EffectKey Mechanisms Involved
H2052, H2452, H28, MSTO-211H (MPM)This compound + Pemetrexed + CarboplatinSynergistic CytotoxicityApoptosis induction, modulation of EGFR/Erk/Akt phosphorylation, downregulation of E2F-1 and TS mRNA/protein, decreased Akt phosphorylation and DNA repair gene expression by Pemetrexed. nih.govnih.gov

Combination with Radiotherapy

This compound's targeting of VEGFR and EGFR, pathways implicated in radioresistance, provides a rationale for its combination with radiotherapy.

Radiosensitization Mechanisms in Preclinical Models

This compound has demonstrated radiosensitizing effects in preclinical models. Studies have shown that this compound can enhance radiation cell kill in vitro nih.gov. In hepatocellular carcinoma (HCC) cell lines, this compound significantly enhanced radiation cell kill nih.gov. In HNSCC human tumor xenografts, this compound enhanced the antitumor effects of radiation therapy by inhibiting both EGFR and VEGFR signaling nih.gov. The radiosensitization potential of EGFR inhibition has been supported by preclinical evidence frontiersin.org. This compound's ability to reduce tumor cell oxygen consumption has also been proposed as a mechanism contributing to increased tumor oxygenation and enhanced response to radiotherapy ucl.ac.be.

Impact on Tumor Response to Radiation

Preclinical studies on the impact of this compound and radiotherapy combination on tumor response are summarized below:

Tumor ModelCombinationObserved Impact on Tumor Response
HCC cell lines (in vitro)This compound + RadiationSignificantly enhanced radiation cell kill, inhibited cell migration and invasion. nih.gov
Syngeneic mouse model of HCC (in vivo)This compound + RadiationSignificantly reduced cancer growth, improved overall survival, effect persisted during treatment. nih.gov
Immunocompetent mouse model with fractionated RTThis compound + RadiationReduction in tumor size, additive effects to overall survival. nih.gov
HNSCC human tumor xenografts (in vivo)This compound + RadiationEnhanced antitumor effects of radiation therapy. nih.gov
Human LoVo colorectal tumoral cells (in vitro)This compound + RT + IrinotecanSignificantly increased antineoplastic effects, reduced tumor growth. dovepress.com

Preclinical investigations have explored the potential of combining this compound, a multi-tyrosine kinase inhibitor targeting RET, VEGFR, and EGFR, with various other targeted therapies to enhance anti-tumor activity and overcome potential resistance mechanisms. These studies aim to identify synergistic interactions and elucidate the underlying molecular basis for improved efficacy.

Combination with Other Targeted Therapies

Preclinical research has evaluated this compound in combination with several classes of targeted agents, including mTOR inhibitors, anti-estrogen therapies, proteasome inhibitors, and HDAC inhibitors.

Synergy with mTOR Inhibitors (e.g., Everolimus)

Preclinical studies suggest that combining this compound with mTOR inhibitors like everolimus may improve anti-tumor activity. This combination has shown synergistic effects in diffuse intrinsic pontine glioma (DIPG) cells in vitro. researchgate.netsgul.ac.uk Everolimus, in addition to inhibiting mTOR, has been shown to inhibit the ABCG2 (BCRP) and ABCB1 (P-gp) transporters. researchgate.netsgul.ac.ukoup.com This inhibition by everolimus may improve the brain penetration and increase intracellular accumulation of this compound, which otherwise has limited ability to cross the blood-brain barrier. researchgate.netsgul.ac.ukoup.comaacrjournals.orgmedrxiv.org

In an orthotopic ACVR1-mutant patient-derived DIPG xenograft model, the combination of this compound and everolimus was well-tolerated and significantly extended survival and reduced tumor burden. researchgate.netsgul.ac.uk Preclinical data also suggested that mTOR inhibition could overcome resistance mediated by AKT amplification. researchgate.net

Combination with Anti-Estrogen Therapies (e.g., Fulvestrant)

Preclinical studies have investigated the combination of this compound with anti-estrogen therapies such as fulvestrant, particularly in non-small cell lung cancer (NSCLC) and breast cancer models. researchgate.netamegroups.orgnih.govnih.gov In NSCLC cells and a xenograft model, co-treatment with fulvestrant and this compound resulted in a synergistic decrease in cell growth, an increase in apoptosis, and a greater inhibition of tumor growth compared to single-agent treatments. researchgate.netamegroups.orgnih.gov

In breast cancer, preclinical studies have shown that RET and its signaling can be upregulated in endocrine-resistant cells and are associated with ER activation in an estrogen-independent manner, suggesting targeting RET could be a strategy for overcoming endocrine resistance. nih.govmycancergenome.org Fulvestrant, a selective estrogen receptor degrader (SERD), has shown synergy with drugs targeting pathways involved in endocrine resistance, including the PI3K/Akt/mTOR pathway. nih.govresearchgate.netdovepress.com Combining fulvestrant with this compound has been explored based on the rationale that RET targeting could improve sensitivity to endocrine strategies in some ER-positive models. nih.gov

Investigation with Proteasome Inhibitors (e.g., Bortezomib)

Preclinical evidence supports the investigation of combining this compound with proteasome inhibitors like bortezomib. Studies have shown that combined therapy with bortezomib and EGFR inhibitors, including this compound, induced synergistic inhibition of neoplastic growth in EGFR-expressing human cancer cell lines. dovepress.comnih.govresearchgate.net This synergistic effect was accompanied by a significant induction of apoptosis. nih.govresearchgate.net

In medullary thyroid carcinoma (MTC) cells, bortezomib was found to reduce RET protein and mRNA levels. nih.govnih.gov Preclinical studies suggested that combining bortezomib with this compound had non-antagonistic effects in cytotoxicity assays. nih.gov The rationale for this combination includes the potential for bortezomib to decrease the rate of escape observed in MTC patients initially responding to this compound by reducing RET levels. nih.gov

Potential with Histone Deacetylase (HDAC) Inhibitors (e.g., Romidepsin)

Preclinical evaluation has explored the potential of combining this compound with HDAC inhibitors such as romidepsin. While studies in MTC mouse models indicated that this compound alone did not inhibit mTOR signaling, unlike nintedanib, the rationale for combining TKIs with anti-proliferative drugs like HDAC inhibitors has been explored to improve efficacy. nih.govoncotarget.comresearchgate.netnetrf.org

Research in glioma cells found that treatment with this compound inhibited both the MAPK and PI3K pathways and demonstrated synergy with vorinostat (another HDAC inhibitor) treatment. nih.gov This suggests a potential for synergistic interactions between this compound and HDAC inhibitors, possibly by targeting different survival pathways.

Molecular Basis of Combination Effects

The molecular basis for the synergistic effects observed in preclinical combinations with this compound involves targeting multiple, often interconnected, signaling pathways critical for cancer cell growth, survival, and angiogenesis.

In combinations with mTOR inhibitors, the synergy may arise from dual inhibition of the RET/VEGFR/EGFR pathways by this compound and the PI3K/Akt/mTOR pathway by everolimus. researchgate.netoup.comresearchgate.netresearchgate.netnih.gov Additionally, everolimus's ability to inhibit drug efflux transporters can increase the intracellular concentration and effectiveness of this compound. researchgate.netsgul.ac.ukoup.comaacrjournals.orgmedrxiv.org

With anti-estrogen therapies like fulvestrant, the synergy in NSCLC appears to involve blocking estrogen-driven activation of the EGFR pathway, which can cross-talk with ER signaling. researchgate.netamegroups.orgnih.gov Estrogenic signaling can stimulate VEGFA production, and the combination of this compound and fulvestrant has been shown to inhibit ER and EGFR crosstalk, leading to reduced proliferation and angiogenic activity. amegroups.org

The synergistic activity of this compound with proteasome inhibitors such as bortezomib is linked to their combined effects on key signaling proteins. Proteasome inhibition can sensitize cancer cells to EGFR inhibitors. nih.govresearchgate.net The combination has been shown to induce a more effective and sustained inhibition of EGFR-activated downstream signals, including a marked suppression of phosphorylated Akt (P-Akt). nih.gov

While specific molecular mechanisms for the combination of this compound and romidepsin are still being investigated, preclinical data suggest that targeting both the RET/VEGFR/EGFR/PI3K pathways with this compound and affecting gene transcription and protein function through HDAC inhibition could lead to synergistic cytotoxicity by impacting multiple survival mechanisms. nih.gov

Advanced Research Methodologies in Vandetanib Studies

Molecular Profiling Techniques in Preclinical Models

Molecular profiling techniques are crucial for identifying the specific cellular pathways and proteins affected by Vandetanib treatment in preclinical settings. These methods provide insights into the drug's mechanism of action and potential biomarkers of response or resistance.

Reverse Phase Protein Array (RPPA) Analysis

Reverse Phase Protein Array (RPPA) is a high-throughput proteomic technique used to quantify the relative abundance and phosphorylation status of hundreds of proteins in a large number of samples simultaneously. nmi-tt.debiorxiv.org In this compound research, RPPA has been applied to investigate changes in signaling pathways induced by the drug in preclinical models, such as human medullary thyroid carcinoma (MTC) cell lines and xenografts. researchgate.netnih.gov

Studies utilizing RPPA have shown that this compound treatment can inhibit key signaling pathways like MAPK and AKT in MTC models. researchgate.netnih.gov For instance, in human TT cell lines and TT xenografted mice, RPPA analysis revealed that this compound significantly inhibited the phosphorylation of proteins within the MAPK and AKT pathways. researchgate.netnih.gov Interestingly, phosphorylated levels of NFκB-p65 were observed to be significantly increased by this compound in these models. researchgate.netnih.gov These findings highlight the ability of RPPA to screen global changes in signaling pathways induced by kinase inhibitors like this compound and identify the main pathways involved in the treatment response in specific cancer models. researchgate.netnih.gov

Gene Expression and Proteomic Studies

Gene expression and proteomic studies provide complementary information to RPPA by offering a broader view of the molecular changes induced by this compound at the mRNA and protein levels. These studies help identify altered gene networks and protein profiles associated with drug response or resistance.

Research involving this compound has utilized gene expression analysis (e.g., qRT-PCR) and Western blot analysis to examine the impact of the drug on the expression of specific genes and proteins. dovepress.com For example, in breast cancer cell lines, this compound treatment was shown to reduce both the mRNA and protein levels of mTOR, HIF-1 alpha, and VEGF. dovepress.com These findings suggest that this compound's anti-angiogenic effects in this context may be mediated through the regulation of these specific molecules and pathways. dovepress.com

In malignant pleural mesothelioma (MPM) cell lines, this compound significantly downregulated the phosphorylation of EGFR/Erk/Akt and reduced the mRNA and protein levels of E2F-1 and thymidylate synthase (TS). nih.govnih.gov These molecular changes were associated with the synergistic interaction observed when this compound was combined with carboplatin and pemetrexed in these preclinical models. nih.govnih.gov

Advanced Preclinical Modeling Approaches

Advanced preclinical models are essential for evaluating the efficacy of this compound in a more physiologically relevant context than traditional 2D cell cultures. These models aim to mimic the complexity of the tumor microenvironment and host interactions.

3D Spheroid Cultures and Organoid Models

Three-dimensional (3D) spheroid cultures and organoid models represent a significant advancement over 2D cell cultures by providing a more accurate representation of tumor architecture, cell-cell interactions, and oxygen gradients. nih.govfrontiersin.orgd-nb.infonih.gov These models are increasingly used in this compound research to study drug penetration, efficacy, and the impact on cellular behavior in a more complex microenvironment. nih.govresearchgate.net

This compound has been studied in 3D spheroid models derived from various cancer types, including hepatocellular carcinoma (HCC) and colon cancer. nih.govresearchgate.netmdpi.comnih.govresearchgate.net In HCC cell lines grown as 3D spheroids, combined treatment with this compound and radiation significantly reduced spheroid growth compared to single treatments. researchgate.netmdpi.comnih.govresearchgate.net Studies using 3D co-cultures of HCC and stromal cells also showed significant inhibition by the combined treatment. researchgate.net In colon cancer cells grown as spheroids, this compound was found to dose-dependently inhibit cell invasion through a 3D matrix. nih.gov

While organoids are recognized for their ability to better recapitulate tissue architecture and heterogeneity, their specific application in published this compound studies within the search results was less detailed compared to spheroids. However, the broader field of thyroid cancer research is increasingly utilizing spheroid and organoid cultures to assess drug screening and mechanisms associated with tumor development and progression. nih.gov

Patient-Derived Xenograft (PDX) Models

Patient-Derived Xenograft (PDX) models involve implanting tumor tissue or cells directly from a patient into immunodeficient mice. criver.cominvivotek.com These models are considered highly translational as they preserve much of the heterogeneity, architecture, and molecular characteristics of the original human tumor, making them valuable for evaluating drug efficacy and identifying potential biomarkers in a more clinically relevant setting. criver.cominvivotek.com

This compound has been evaluated in PDX models for various cancer types. In estrogen receptor-negative breast cancer PDX models, this compound induced tumor regression in models with high expression of RET or EGFR. nih.gov This effect was associated with the inhibition of RET/EGFR phosphorylation and the MAP kinase pathway. nih.gov In a PDX model without RET or EGFR expression, this compound slowed tumor growth but did not induce regression. nih.gov Additionally, this compound treatment decreased the expression of murine Vegf receptors and the endothelial marker Cd31 in these PDX models, suggesting inhibition of tumor vascularization. nih.gov

PDX models harboring specific genetic alterations, such as RET fusions, have also been used to investigate the efficacy of this compound and other RET-targeted therapies. aacrjournals.org These models allow for the study of oncogenic properties and exploration of different therapeutic strategies in a context that closely mirrors patient tumors. aacrjournals.org

Transgenic and Syngeneic Mouse Models

Transgenic and syngeneic mouse models offer valuable tools for studying this compound in the context of a complete immune system and a more natural tumor microenvironment compared to immunodeficient xenograft models. e-enm.org Transgenic models are genetically engineered to express specific oncogenes or lack tumor suppressor genes, leading to the development of tumors that can mimic human cancers. e-enm.orgmdpi.com Syngeneic models involve implanting mouse tumor cells into immunocompetent mice of the same genetic background. e-enm.org

Future Directions and Research Perspectives for Vandetanib

Elucidating Remaining Mechanistic Complexities

While Vandetanib's primary targets (RET, VEGFR-2, VEGFR-3, and EGFR, and to a lesser extent VEGFR-1) are well-defined, research continues to uncover the full spectrum of its molecular interactions and context-dependent effects dovepress.comdrugbank.comaacrjournals.org. Studies suggest that this compound's anti-tumor activity may involve different signaling pathways depending on the specific cell line or by simultaneously inhibiting multiple pathways nih.gov. The possibility of undefined off-target effects also warrants further investigation nih.gov.

Preclinical studies in medullary thyroid cancer (MTC) mouse models indicate that this compound's primary mode of action might be through disrupting tumor vasculature via anti-angiogenic effects, rather than solely through direct RET inhibition in tumor cells nih.gov. However, in other contexts like neuroblastoma, this compound has shown a dual action, targeting both VEGF receptors on endothelial cells and RET on tumor cells nih.gov. These findings highlight the need for further research to fully elucidate the nuanced mechanisms of this compound across different tumor types and microenvironments. Understanding these complexities is crucial for optimizing its use and developing more effective treatment strategies.

Investigating Novel Resistance Pathways and Overcoming Strategies

The development of resistance is a significant challenge in cancer therapy, including treatment with this compound. Research is actively focused on identifying novel resistance mechanisms and developing strategies to circumvent them. Known resistance pathways include the persistent activation of the Ras/Raf/MEK pathway, which can potentially be abrogated by agents like Sorafenib dovepress.com. Secondary mutations in the RET kinase domain, such as the S904F mutation in the activation loop, have been identified as a mechanism of acquired resistance to this compound in lung cancer, conferring resistance by increasing RET kinase ATP affinity and autophosphorylation activity through allosteric effects ncc.go.jpkyoto-u.ac.jpmdpi.com. The RET V804M and V804L mutations have also been associated with reduced sensitivity or resistance to this compound in vitro and clinically dovepress.comnih.gov. Additionally, activation of bypass signaling pathways, such as AXL and IGF-1R, has been observed in this compound-resistant cell clones nih.gov.

To overcome this compound resistance, various combination strategies are being explored in preclinical and clinical settings. Combinations with proteasome inhibitors like Bortezomib have shown synergistic inhibition of neoplastic growth in EGFR-expressing cancer cell lines dovepress.com. Preclinical data also support the synergistic or additive effects of this compound in combination with chemotherapeutic agents like Irinotecan in colon cancer models dovepress.comdovepress.com. The combination of this compound with the mTOR inhibitor Everolimus has demonstrated activity in preclinical models and shown significant antitumor activity in patients with RET-rearranged NSCLC mdpi.comnih.gov. Preclinical evaluation of combinations with histone deacetylase (HDAC) inhibitors like Romidepsin is also underway, particularly in neuroendocrine thyroid cancer models oncotarget.com. These combination approaches aim to target multiple pathways or overcome resistance mechanisms that limit the efficacy of this compound monotherapy.

Exploring this compound in Emerging Preclinical Cancer Indications

Beyond its approved indications, this compound is being investigated in preclinical models for its potential therapeutic activity in a wider range of cancers. Preclinical studies have explored this compound's effects in colon cancer, demonstrating antiproliferative and antitumor activity in vitro and in murine xenograft models dovepress.comdovepress.com. Research in glioblastoma models has also shown this compound's efficacy and its potential to potentiate the effects of radiation therapy aacrjournals.org. In mesothelioma, this compound has emerged as a potent cytotoxic agent that interacts synergistically with chemotherapy agents like Carboplatin and Pemetrexed in human cell lines nih.gov. Studies in acute leukemia cell lines, including both ALL and AML, have indicated that this compound exhibits anti-leukemic activity through multiple mechanisms nih.gov. Furthermore, the effect of this compound on the angiogenic behavior of breast cancer stem cells and its potential to alter vasculogenic mimicry capacity is an area of ongoing preclinical investigation nih.gov. These studies suggest that this compound may hold promise for treatment in additional cancer types, warranting further preclinical and potentially clinical exploration.

Developing Biomarkers for Preclinical Response Prediction

Identifying biomarkers that can predict response to this compound in preclinical settings is crucial for patient stratification and optimizing treatment strategies. Studies in non-small cell lung cancer (NSCLC) have investigated EGFR gene mutation or amplification as potential predictors of greater benefit from this compound in combination with docetaxel nih.gov. While EGFR protein expression was also evaluated, gene-level alterations appeared more indicative of benefit nih.gov.

In the context of thyroid cancer, in vitro drug screening using primary tumor cells derived from fine-needle aspiration or surgical biopsies has shown potential for predicting clinical response to TKIs, including this compound dovepress.comdovepress.com. This approach allows for testing the sensitivity of individual patient tumor cells to different drugs dovepress.comdovepress.com.

Potential Non-Oncological Research Applications (e.g., anti-inflammatory effects)

Beyond its primary use in oncology, this compound is being investigated for potential therapeutic applications in non-oncological conditions, particularly those involving inflammation. Research has demonstrated that this compound possesses anti-inflammatory properties. Studies in asthmatic mouse models have shown that this compound can significantly alleviate systemic inflammation and various airway pathological changes, including hypersensitivity, hypersecretion, and remodeling frontiersin.orgnih.gov. This anti-inflammatory effect is potentially mediated by the inhibition of VEGFR2, which in turn reduces the expression of downstream inflammatory factors such as TNF, IL-4, and IL-13 frontiersin.orgnih.gov.

Furthermore, this compound has been explored for its potential to mitigate the cytokine storm associated with viral infections like COVID-19. In a mouse model of SARS-CoV-2 infection, this compound statistically significantly reduced the levels of key inflammatory cytokines, including IL-6, IL-10, and TNF-α, and lessened inflammatory cell infiltrates in the lungs nih.govresearchgate.net. While it did not reduce the viral load, these findings suggest a potential role for this compound in managing the inflammatory response in such conditions nih.govresearchgate.net. These preclinical studies highlight the broader pharmacological potential of this compound beyond its established anti-cancer activities.

Integration of Systems Pharmacology Approaches

The increasing complexity of drug action and resistance mechanisms necessitates the integration of systems-level approaches to optimize therapeutic outcomes. Systems pharmacology and computational biology are emerging as valuable tools in this regard. These approaches leverage large datasets and computational modeling to understand drug behavior, predict responses, and design rational combination therapies nih.govund.eduvhio.netoicr.on.ca.

Q & A

Q. What are Vandetanib’s primary molecular targets, and how do they influence experimental design in thyroid cancer research?

this compound inhibits RET, VEGFR-2, VEGFR-3, and EGFR tyrosine kinases. When designing experiments, researchers must prioritize assays that measure inhibition efficacy across these targets (e.g., kinase activity assays, Western blotting for phosphorylation status). For in vivo models, orthotopic or xenograft tumors expressing these targets (e.g., RET-mutant medullary thyroid cancer [MTC]) should be prioritized to align with clinical relevance .

Q. How is this compound’s efficacy typically measured in clinical trials, and what endpoints are most relevant?

The objective response rate (ORR) and progression-free survival (PFS) are primary endpoints, evaluated using RECIST (Response Evaluation Criteria in Solid Tumors) guidelines. For advanced MTC, stable disease and PFS prolongation are critical metrics, as tumor shrinkage may be limited. Retrospective studies often supplement these with biomarkers like calcitonin or carcinoembryonic antigen (CEA) levels .

Q. What statistical methods are recommended for evaluating this compound’s treatment effects in survival analyses?

Kaplan-Meier curves with log-rank tests are standard for PFS and overall survival (OS). Cox proportional hazards models adjust for covariates like prior therapies or tumor mutation status. Researchers should report hazard ratios (HRs) with 95% confidence intervals to quantify risk reduction .

Advanced Research Questions

Q. How can researchers design studies to assess this compound’s long-term efficacy and safety in real-world settings post-approval?

Retrospective multicenter studies with structured data collection (e.g., electronic health records) are key. Include variables like dose adjustments, adverse event management (e.g., QTc monitoring for arrhythmias), and patient subgroups (e.g., RET vs. RAS mutations). Propensity score matching can address confounding factors in non-randomized cohorts .

Q. What methodologies are used to analyze this compound’s impact on tumor vasculature and microenvironment?

Dynamic contrast-enhanced MRI (DCE-MRI) quantifies changes in vascular permeability (e.g., K<sup>trans</sup>). Pharmacokinetic-pharmacodynamic (PK-PD) models correlate drug exposure (plasma concentrations) with imaging or biomarker outcomes. Preclinical models may use immunohistochemistry for microvessel density (CD31 staining) .

Q. How can researchers address conflicting data on this compound’s response rates between clinical trials and real-world studies?

Perform meta-analyses with stratification by trial phase, patient eligibility criteria, and mutation profiles. For example, early-phase trials often enroll patients with aggressive, RET-mutant MTC, whereas real-world cohorts include broader populations. Sensitivity analyses can identify outliers or confounding variables .

Q. What strategies are effective for overcoming resistance to this compound in advanced thyroid cancers?

Molecular profiling of resistant tumors (e.g., secondary EGFR mutations or MET amplification) guides combination therapies. Preclinical models testing this compound with mTOR inhibitors (e.g., everolimus) or immune checkpoint inhibitors are promising. Use patient-derived xenografts (PDXs) to validate synergy .

Methodological Guidance

Q. How should researchers integrate pharmacokinetic and pharmacodynamic data in this compound studies?

Population PK-PD modeling links drug exposure (e.g., AUC0-24h) to efficacy/safety outcomes. For example, correlate free this compound concentrations with QTc prolongation risk. Use nonlinear mixed-effects modeling (NONMEM) to account for inter-patient variability .

Q. What are best practices for designing combination therapy studies with this compound?

Prioritize agents with non-overlapping toxicity profiles (e.g., avoid concurrent QTc-prolonging drugs). Phase Ib trials should use a 3+3 dose-escalation design to identify maximum tolerated doses (MTDs). Include biomarker-driven endpoints (e.g., RET suppression with IL-6 inhibition) .

Q. How can researchers ensure reproducibility in this compound-related data analysis?

Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles. Publish raw data (e.g., pharmacokinetic curves, RECIST measurements) in supplementary materials. Use standardized protocols for assays (e.g., CellTiter-Glo for viability) and report IC50 values with 95% CIs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vandetanib
Reactant of Route 2
Vandetanib

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.